Methyl 2-(3-sec-butylureido)-benzoate
Description
Methyl 2-(3-sec-butylureido)-benzoate is a benzoate ester derivative featuring a urea functional group substituted with a sec-butyl moiety at the 3-position. This compound belongs to a class of urea-linked benzoates, which are of interest in medicinal chemistry and materials science due to their hydrogen-bonding capabilities and structural versatility.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 2-(butan-2-ylcarbamoylamino)benzoate |
InChI |
InChI=1S/C13H18N2O3/c1-4-9(2)14-13(17)15-11-8-6-5-7-10(11)12(16)18-3/h5-9H,4H2,1-3H3,(H2,14,15,17) |
InChI Key |
NECKNPTVQSDBLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The primary distinction between Methyl 2-(3-sec-butylureido)-benzoate and its analogs lies in the substituent on the urea group. Key structural analogs include:
Methyl 2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b)
- Substituent: 3-chlorophenyl
- Molecular Weight: 437.1 g/mol (calculated from ESI-MS m/z: 438.1 [M+H]+)
- Synthesis Yield: 44%
Methyl 2-(3-(2-chloroethyl)ureido)benzoate
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Substituent: Quinoline-piperazine hybrid Physical State: Yellow/white solid Characterization: 1H NMR and HRMS
Physicochemical and Analytical Properties
- Quinoline hybrids (C1–C7) form crystalline solids, as evidenced by their isolation via ethyl acetate crystallization .
- Spectroscopic Data :
- NMR : Urea NH protons typically resonate at δ 6.5–8.5 ppm, while sec-butyl CH groups appear at δ 0.8–1.5 ppm. Aryl-substituted analogs (e.g., 4b) show distinct aromatic proton shifts (δ 7.0–8.0 ppm) .
- Mass Spectrometry : HRMS and ESI-MS confirm molecular weights and purity. For example, 4b shows [M+H]+ at m/z 438.1 .
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